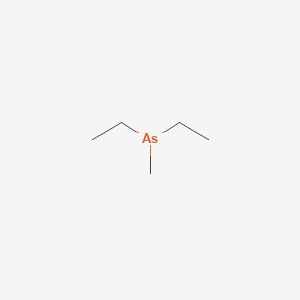
Diethyl(methyl)arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(methyl)arsane is an organoarsenic compound with the chemical formula (C2H5)2AsCH3 It belongs to the class of arsanes, which are compounds containing arsenic atoms bonded to hydrogen or organic groups
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl(methyl)arsane can be synthesized through several methods. One common approach involves the reaction of diethylarsine with methyl iodide. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The general reaction is as follows:
(C2H5)2AsH+CH3I→(C2H5)2AsCH3+HI
Industrial Production Methods: Industrial production of this compound may involve the use of high-purity arsenic compounds and controlled reaction conditions to ensure the purity and yield of the final product. The process may include steps such as purification of raw materials, controlled addition of reagents, and distillation to separate the desired product from by-products.
Chemical Reactions Analysis
Types of Reactions: Diethyl(methyl)arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
-
Oxidation: this compound can be oxidized to form diethyl(methyl)arsinic acid. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or nitric acid.
(C2H5)2AsCH3+O2→(C2H5)2As(O)CH3
-
Reduction: Reduction of this compound can lead to the formation of arsine derivatives. This reaction often requires reducing agents such as sodium borohydride.
(C2H5)2AsCH3+NaBH4→(C2H5)2AsH+CH3
-
Substitution: this compound can undergo substitution reactions where the methyl group is replaced by other organic groups. This reaction can be facilitated by the use of appropriate catalysts and reaction conditions.
Common Reagents and Conditions:
- Oxidizing agents: Hydrogen peroxide, nitric acid
- Reducing agents: Sodium borohydride
- Catalysts: Transition metal catalysts for substitution reactions
Major Products Formed:
- Diethyl(methyl)arsinic acid
- Arsine derivatives
- Substituted arsane compounds
Scientific Research Applications
Diethyl(methyl)arsane has several scientific research applications due to its unique chemical properties:
Chemistry: It is used as a precursor in the synthesis of other organoarsenic compounds. Its reactivity makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs for treating diseases such as cancer.
Industry: It is used in the semiconductor industry for the deposition of thin films and in the production of high-purity arsenic compounds.
Mechanism of Action
The mechanism of action of diethyl(methyl)arsane involves its interaction with molecular targets such as enzymes and proteins. It can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Diethyl(methyl)arsane can be compared with other similar organoarsenic compounds such as:
Trimethylarsane: Unlike this compound, trimethylarsane has three methyl groups attached to the arsenic atom. It is less reactive and has different chemical properties.
Dimethylarsane: This compound has two methyl groups and one hydrogen atom attached to the arsenic atom. It is more volatile and has different reactivity compared to this compound.
Triphenylarsane: This compound has three phenyl groups attached to the arsenic atom. It is more stable and less reactive than this compound.
Uniqueness: this compound is unique due to its specific combination of ethyl and methyl groups attached to the arsenic atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
686-60-2 |
|---|---|
Molecular Formula |
C5H13As |
Molecular Weight |
148.08 g/mol |
IUPAC Name |
diethyl(methyl)arsane |
InChI |
InChI=1S/C5H13As/c1-4-6(3)5-2/h4-5H2,1-3H3 |
InChI Key |
SOFNXTVVVUDTGB-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


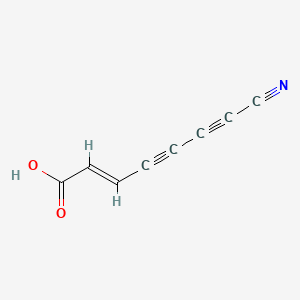
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
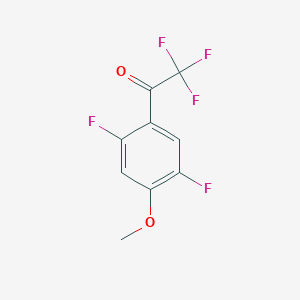
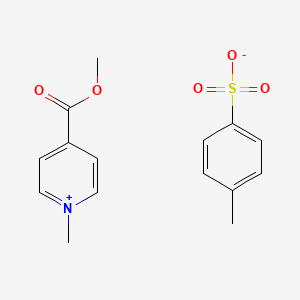
![N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline](/img/structure/B14756191.png)

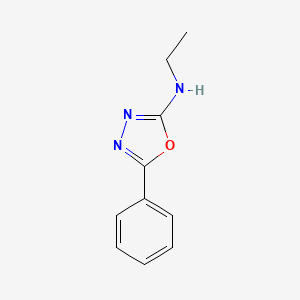
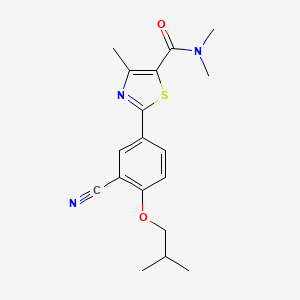
![[2-(3,4-Dihydroxyoxolan-2-yl)-2-dodecanoyloxyethyl] dodecanoate](/img/structure/B14756215.png)
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
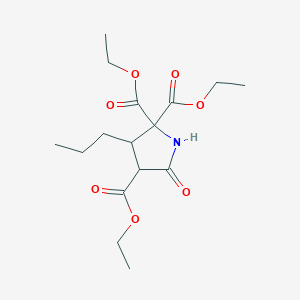
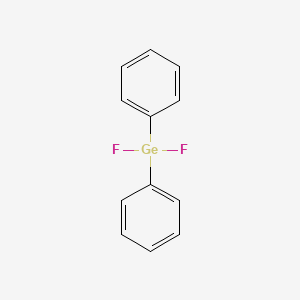
![2',3'-Dideoxy-3'-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-Adenosine](/img/structure/B14756248.png)
